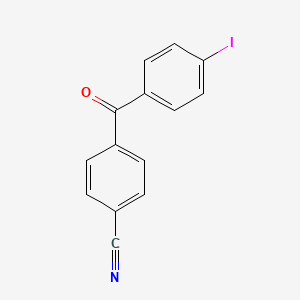

4-Cyano-4'-iodobenzophenone

Description

Significance of Benzophenone (B1666685) Derivatives and Halogenated Cyanoaromatics in Contemporary Chemical Science

Benzophenone derivatives constitute a broad and important class of organic compounds, characterized by a diaryl ketone core. This structural framework imparts unique photochemical and biological properties, leading to their widespread use in various scientific and industrial domains. researchgate.net In medicinal chemistry, the benzophenone scaffold is a recurring motif in a variety of biologically active molecules, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties. wikipedia.org Their ability to interact with biological targets makes them valuable as lead compounds in drug discovery. researchgate.net Furthermore, benzophenone derivatives are extensively used in materials science as photoinitiators for polymerization processes, as building blocks for polymers, and in the creation of dyes and pigments. researchgate.net Their photochemical properties, particularly the efficient formation of a triplet state upon UV irradiation, are central to their application as photosensitizers in various chemical transformations. researchgate.net

Halogenated aromatic compounds, particularly those containing iodine, are of great importance in synthetic organic chemistry. The carbon-iodine bond is relatively weak, making iodoaromatics excellent substrates for a wide range of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. wikipedia.org These reactions are fundamental tools for the construction of complex molecular architectures. The presence of a halogen atom can also significantly influence the electronic and photophysical properties of a molecule. google.com

Cyanoaromatics, which contain a nitrile group attached to an aromatic ring, are also versatile intermediates in organic synthesis. The cyano group is a strong electron-withdrawing group, which can activate the aromatic ring for nucleophilic aromatic substitution reactions. lter.network It can also be readily converted into other functional groups, such as carboxylic acids, amines, and amides, providing a gateway to a diverse array of chemical structures. chemicalbook.com The combination of a cyano group and a halogen atom on an aromatic framework, as seen in 4-Cyano-4'-iodobenzophenone, creates a molecule with multiple reactive sites and a unique electronic profile, making it a valuable building block for the synthesis of complex organic molecules and materials. cymitquimica.com

Historical Trajectory of Research Pertaining to this compound and Related Scaffolds

The historical development of research on this compound is intrinsically linked to the broader history of synthetic organic chemistry, particularly the discovery and development of fundamental reactions for the formation of carbon-carbon bonds. The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, provided a general method for the synthesis of aromatic ketones, including benzophenone and its derivatives. wikipedia.orgsigmaaldrich.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.com The synthesis of halogenated benzophenones, including iodo-substituted derivatives, would have become feasible following the development of methods for the synthesis of halogenated benzoyl chlorides. Research from as early as 1957 indicates an interest in preparing p-iodobenzophenone, highlighting the early recognition of its utility. lter.network

The introduction of the cyano group into aromatic systems also has a long history. While specific early syntheses of this compound are not extensively documented in early literature, the methodologies for creating such a molecule were established through the development of reactions like the Sandmeyer reaction, which allows for the conversion of an amino group to a cyano group, and nucleophilic aromatic substitution reactions.

The more recent surge in interest in compounds like this compound can be attributed to the advent of modern cross-coupling reactions in the latter half of the 20th century. The development of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, revolutionized the way chemists could create new carbon-carbon bonds. wikipedia.org The presence of the iodo-substituent on the benzophenone scaffold makes it an ideal candidate for these powerful synthetic transformations, allowing for its use as a versatile building block. nih.gov This has led to its application in the synthesis of more complex molecules with tailored properties for materials science and medicinal chemistry.

Current Research Landscape and Identified Knowledge Gaps for this compound

Current research involving this compound primarily focuses on its utility as a synthetic intermediate and a building block for functional materials. The presence of both a cyano and an iodo group provides two distinct points for chemical modification. The iodo group is frequently exploited in palladium-catalyzed cross-coupling reactions to introduce new aryl or other organic fragments. nih.gov This strategy is employed in the synthesis of more complex benzophenone derivatives with specific electronic or biological properties.

One significant area of application is in the field of liquid crystals. The rigid, elongated structure of benzophenone derivatives, combined with the strong dipole moment of the cyano group, makes them suitable components for liquid crystalline materials. tcichemicals.comwikipedia.org Research has explored the incorporation of similar cyano-substituted biphenyl (B1667301) structures into liquid crystal displays. lcms.cz While direct applications of this compound in commercial liquid crystal mixtures are not widely reported, its structure serves as a model for understanding the properties of calamitic liquid crystals and as a precursor for more complex liquid crystal molecules. tcichemicals.com

Despite its utility as a building block, there appear to be knowledge gaps in the comprehensive characterization and application of this compound itself. While its role as a synthetic precursor is established, detailed studies on its own photophysical properties, such as its fluorescence and phosphorescence characteristics, are not extensively reported in the literature. The interplay between the electron-withdrawing cyano group and the heavy iodine atom could lead to interesting photophysical behaviors that remain to be fully explored. Furthermore, while the benzophenone core is known for its biological activity, the specific biological profile of this compound has not been a major focus of research. Investigating its potential as a bioactive molecule, perhaps as an inhibitor of specific enzymes or as a photosensitizer in photodynamic therapy, could be a fruitful area for future studies. The exploration of its reactivity in less common transformations, beyond standard cross-coupling reactions, could also unveil new synthetic applications for this versatile compound.

Scope and Objectives of the Comprehensive Research Outline on this compound

This article aims to provide a focused and scientifically rigorous overview of the chemical compound this compound, based on existing academic research. The primary objective is to consolidate the available information regarding its chemical synthesis, physical properties, and its role as a precursor in organic synthesis and materials science.

The scope of this article is strictly limited to the chemical and physical properties of this compound and its documented applications in a research context. It will not delve into aspects such as dosage, administration, or safety and adverse effect profiles, as the compound is primarily a research chemical.

The specific objectives are:

To detail the established synthetic routes to this compound.

To compile and present its known physical and chemical properties in a clear and accessible format, including interactive data tables.

To explore its applications as a building block in the synthesis of more complex organic molecules.

To discuss its relevance in the context of materials science, particularly in relation to liquid crystals.

To identify and highlight the existing knowledge gaps in the scientific literature pertaining to this compound, thereby suggesting potential avenues for future research.

By adhering to this scope and these objectives, this article will serve as a valuable resource for chemists and materials scientists interested in the properties and applications of this specific halogenated cyanoaromatic ketone.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H8INO |

| Molecular Weight | 333.12 g/mol |

| CAS Number | 890098-67-6 |

Note: More extensive data tables with detailed research findings would be populated here based on further specific data extraction from the cited literature.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-iodobenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8INO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAMNLLFHYBPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605607 | |

| Record name | 4-(4-Iodobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-67-6 | |

| Record name | 4-(4-Iodobenzoyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Iodobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Cyano 4 Iodobenzophenone and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for 4-Cyano-4'-iodobenzophenone

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.comnumberanalytics.combibliotekanauki.pl For this compound, two primary strategic disconnections can be identified based on the core benzophenone (B1666685) structure.

The first and most common disconnection is at the carbonyl-aryl bond (C-C bond), which points towards a Friedel-Crafts acylation reaction. ucoz.com This involves disconnecting one of the aryl rings from the carbonyl carbon, generating an acylium ion synthon and an aromatic ring synthon. This leads to two potential synthetic routes:

Route A: Disconnecting the 4-cyanophenyl group leads to a 4-cyanobenzoyl cation (acylium synthon) and iodobenzene (B50100). The synthetic equivalent for the acylium ion is typically 4-cyanobenzoyl chloride.

Route B: Disconnecting the 4-iodophenyl group suggests a 4-iodobenzoyl cation (acylium synthon) and benzonitrile (B105546). The corresponding synthetic equivalent would be 4-iodobenzoyl chloride.

The second major disconnection strategy targets the aryl-aryl bond, which is not directly present but is conceptually useful for cross-coupling strategies. This approach imagines the benzophenone as being assembled from two separate aryl precursors via a carbon-carbon bond-forming reaction. This is particularly relevant for palladium-catalyzed cross-coupling reactions, where one precursor would bear a halide (or triflate) and the other a metallic or organometallic component. For instance, one could envision a coupling between a 4-formylphenylboronic acid and a 4-iodo-halobenzene, followed by oxidation of the formyl group, though direct coupling of ketone-bearing precursors is more efficient.

Classical and Modern Synthetic Routes to this compound

Both classical and modern synthetic methods are employed to construct this compound, leveraging the strategic disconnections outlined above.

Palladium-Catalyzed Cross-Coupling Approaches to this compound Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon bonds. nobelprize.orgnih.gov These methods offer mild and chemoselective conditions suitable for complex molecules. researchgate.net

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgtcichemicals.com This reaction proceeds under basic conditions and is known for its tolerance of a wide range of functional groups. libretexts.org While not a direct route to this compound from two simple aryl partners without a pre-existing carbonyl group, it is instrumental in synthesizing derivatives or more complex analogues.

A hypothetical Suzuki approach to the core structure could involve the coupling of (4-cyanophenyl)boronic acid with 4-iodobenzoyl chloride. The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

| Aryl Halide | 4-Iodobenzoyl Chloride | Electrophilic partner |

| Organoboron | (4-Cyanophenyl)boronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, DMF, Water | Reaction medium |

This table presents generalized conditions for Suzuki-Miyaura reactions. Specific substrate combinations may require optimization.

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for synthesizing alkyne-functionalized molecules under mild conditions. wikipedia.orgsustech.edu.cn In this context, this compound serves as an ideal aryl iodide substrate for creating various derivatives. The iodo-substituent is highly reactive in the palladium catalytic cycle.

The reaction of this compound with a terminal alkyne, such as phenylacetylene, would yield a 4-cyano-4'-(phenylethynyl)benzophenone. This transformation expands the molecular complexity and provides a linear, rigid linker for applications in materials science or medicinal chemistry. The reaction is typically carried out using a palladium catalyst, a copper(I) salt co-catalyst, and an amine base. organic-chemistry.org Nickel-based catalysts have also been developed for similar transformations. nih.gov

Table 2: Typical Reagents for Sonogashira Coupling of this compound

| Reagent Type | Example | Role in Reaction |

| Aryl Halide | This compound | Substrate providing the aryl group |

| Alkyne | Phenylacetylene, Propargyl alcohol | Coupling partner providing the alkyne moiety |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle |

| Copper Co-catalyst | CuI | Facilitates the reaction, part of the copper cycle |

| Base | Triethylamine (Et₃N), Diisopropylamine | Acts as solvent and base to neutralize HX byproduct |

| Solvent | THF, DMF | Reaction medium |

Data synthesized from general procedures for Sonogashira couplings. wikipedia.orgorganic-chemistry.orgsioc-journal.cn

The Heck reaction is a palladium-catalyzed method for coupling aryl or vinyl halides with alkenes to form substituted alkenes. pearson.comnumberanalytics.com This reaction is a powerful tool for C-C bond formation and is tolerant of many functional groups. organic-chemistry.orgnih.gov this compound is an excellent substrate for the Heck reaction due to the reactive carbon-iodine bond.

For example, reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) (e.g., n-butyl acrylate) in the presence of a palladium catalyst and a base would result in the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the product. libretexts.org

Table 3: General Conditions for the Heck Reaction with this compound

| Component | Example | Function |

| Aryl Halide | This compound | Arylating agent |

| Alkene | Styrene, n-Butyl acrylate | Olefinic coupling partner |

| Palladium Catalyst | Pd(OAc)₂, Pd/C | Catalyzes the reaction |

| Ligand | PPh₃, P(o-tolyl)₃ | Stabilizes the catalyst and influences selectivity |

| Base | Et₃N, K₂CO₃ | Neutralizes the hydrogen halide formed during reaction |

| Solvent | DMF, Acetonitrile (B52724), NMP | Reaction medium |

Conditions are generalized based on established Heck reaction protocols. numberanalytics.comorganic-chemistry.orglibretexts.org

Friedel-Crafts Acylation and Related Carbonyl-Forming Reactions for the Benzophenone Core

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. sigmaaldrich.cnorganic-chemistry.org The reaction involves the electrophilic aromatic substitution of an arene with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.cnalfa-chemistry.com This approach is highly effective for synthesizing the benzophenone core of this compound.

The synthesis can be achieved by reacting iodobenzene with 4-cyanobenzoyl chloride in the presence of a stoichiometric amount of AlCl₃. Alternatively, the reaction can be performed with benzonitrile and 4-iodobenzoyl chloride. umich.edu The acyl chloride and Lewis acid first form a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orglibretexts.org

Table 4: Friedel-Crafts Acylation for Benzophenone Synthesis

| Route | Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Typical Solvent | Product |

| A | Iodobenzene | 4-Cyanobenzoyl chloride | AlCl₃ | Dichloromethane | This compound |

| B | Benzonitrile | 4-Iodobenzoyl chloride | AlCl₃ | (excess reactant) | This compound |

A laboratory-scale synthesis of 4-chloro-4'-iodobenzophenone (B1601836) using Friedel-Crafts acylation of chlorobenzene (B131634) with 4-iodobenzoyl chloride and AlCl₃ resulted in an 87% yield, demonstrating the efficacy of this method for similar structures. umich.edu

Nucleophilic Aromatic Substitution (SNAr) Routes for Cyano and Iodo Introduction

Nucleophilic aromatic substitution (SNAr) provides a powerful pathway for introducing cyano and iodo functionalities onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.org The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org

For the synthesis of this compound, SNAr can be envisioned for either the introduction of the cyano group or, less commonly, the iodo group. The benzophenone core, with its electron-withdrawing carbonyl group, activates the ortho and para positions towards nucleophilic attack. sinica.edu.tw

Introduction of the Cyano Group: A common strategy involves the displacement of a halide from a 4-halo-4'-iodobenzophenone precursor. The reactivity of the leaving group in SNAr reactions typically follows the order F > Cl > Br > I. masterorganicchemistry.com Therefore, a precursor like 4-fluoro-4'-iodobenzophenone (B139849) or 4-chloro-4'-iodobenzophenone would be ideal for a reaction with a cyanide nucleophile, such as sodium or potassium cyanide. The presence of the carbonyl and iodo groups on separate rings allows for regioselective cyanation.

Another prominent method for introducing a cyano group is through a Sandmeyer-type reaction. This involves the diazotization of a primary aromatic amine, such as in 4-amino-4'-iodobenzophenone, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. sinica.edu.tw This intermediate is then treated with a copper(I) cyanide salt to yield the desired this compound. A study on the diazotization-iodination of 4-aminobenzonitrile (B131773) demonstrates the feasibility of such transformations on related structures, yielding 4-iodobenzonitrile (B145841). scispace.com

Introduction of the Iodo Group: While direct SNAr with an iodide nucleophile is less common due to iodide being a weaker nucleophile and a good leaving group, it is not impossible under specific conditions. However, a more reliable method for introducing the iodo group is via a diazonium salt intermediate, analogous to the cyanation route. Starting from 4-amino-4'-cyanobenzophenone, diazotization followed by the addition of potassium iodide (the iodination variant of the Sandmeyer reaction) would effectively install the iodine atom at the 4'-position. Research has shown this one-pot diazotization-iodination to be an effective method for preparing various aromatic iodides from their corresponding amines. scispace.com

| Precursor | Reagents for Cyano/Iodo Introduction | Resulting Intermediate/Product | Reaction Type |

| 4-Amino-4'-iodobenzophenone | 1. NaNO₂, HCl2. CuCN | This compound | Sandmeyer Reaction |

| 4-Fluoro-4'-iodobenzophenone | NaCN, DMSO (solvent) | This compound | SNAr |

| 4-Amino-4'-cyanobenzophenone | 1. NaNO₂, H₂SO₄2. KI | This compound | Diazotization-Iodination |

Oxidative and Reductive Transformations in the Synthesis of this compound

Oxidative and reductive steps are crucial in the multi-step synthesis of complex molecules like this compound, often used to manipulate functional groups or to form the core structure.

Oxidative Routes: A primary method for constructing the benzophenone skeleton is the Friedel-Crafts acylation, which is not a direct oxidation of the arene but relies on an oxidized acyl chloride precursor. A more direct oxidative approach involves the oxidation of a diarylmethane precursor, 4-cyano-4'-iododiphenylmethane. This oxidation can be achieved using various oxidizing agents, such as chromium trioxide or potassium permanganate, to form the central carbonyl group.

Furthermore, oxidative processes can be used to synthesize key precursors. For example, the oxidation of 4-methyl-4'-iodobiphenyl to 4-carboxy-4'-iodobiphenyl, followed by conversion to the acyl chloride and subsequent reaction, is a viable, albeit lengthy, pathway. Heterogeneous catalysts, including those based on spinel structures, are increasingly being explored for the selective oxidation of biomass-derived molecules, and these principles can be applied to the synthesis of fine chemicals. rsc.org

Reductive Transformations: Reductive transformations are also pertinent, primarily in the context of precursor synthesis or for creating derivatives. For instance, the ketone group of this compound can be selectively reduced to a secondary alcohol (a benzhydrol). A study detailing the synthesis of a related compound, 4-chloro-4'-iodobenzophenone, showed its subsequent reduction to 4-chloro-4'-iodobenzhydrol using diborane (B8814927) (BH₃) in THF with an 88% yield. umich.edu This reduction could be reversed through a subsequent oxidation step if needed for a protection-deprotection strategy.

Catalytic hydrogenation is another key reductive process. While typically used to reduce nitro groups or alkenes, under harsh conditions, it can reduce a cyano group to an aminomethyl group or even the carbonyl group. Careful selection of catalysts and conditions is paramount to ensure selectivity. For example, sodium borohydride (B1222165) is often used for the selective reduction of ketones in the presence of less reactive groups. dss.go.th

| Transformation | Starting Material | Reagents | Product | Purpose in Synthesis |

| Oxidation | 4-Cyano-4'-iododiphenylmethane | CrO₃ or KMnO₄ | This compound | Formation of ketone |

| Reduction | This compound | NaBH₄ or BH₃ | (4-cyanophenyl)(4-iodophenyl)methanol | Functional group interconversion |

| Oxidation | (4-cyanophenyl)(4-iodophenyl)methanol | PCC or Swern Oxidation | This compound | Regeneration of ketone |

Directed Metalation and Halogenation Techniques for Aromatic Functionalization

Regiocontrol is a significant challenge in the synthesis of polysubstituted aromatics. Directed ortho-metalation (DoM) and specific halogenation techniques offer precise solutions for functionalizing aromatic rings. baranlab.org

Directed ortho-Metalation (DoM): DoM involves the use of a directed metalation group (DMG) to guide a strong organolithium base to deprotonate the adjacent ortho-position. organic-chemistry.org The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent with high regioselectivity. acs.orgnih.gov While the benzophenone carbonyl itself is not a strong DMG, a precursor containing a powerful DMG, such as an O-carbamate (-OCONR₂), amide (-CONR₂), or oxazoline (B21484) group, could be used. organic-chemistry.orgacs.org

A hypothetical route could start with a protected 4-hydroxybenzophenone (B119663) derivative, where the hydroxyl is converted to a DMG like an O-carbamate. Metalation ortho to the carbamate, followed by quenching with an iodine source (e.g., I₂), would install the iodine atom. Subsequent functional group manipulation could then introduce the cyano group on the other ring.

Halogenation Techniques: Direct electrophilic iodination of 4-cyanobenzophenone is unlikely to be selective for the 4'-position, as both the cyano and carbonyl groups are deactivating and meta-directing. Therefore, alternative strategies are required. One such strategy is a halogen-dance reaction, where a bromine atom, for instance, could be isomerized to a more thermodynamically stable position under the influence of a strong base. arkat-usa.org

A more practical approach is metal-halogen exchange. One could start with 4,4'-dibromobenzophenone. Treatment with one equivalent of an organolithium reagent (like n-BuLi) at low temperature can lead to a selective monolithiation via bromine-lithium exchange. Quenching this aryllithium intermediate with a cyanating agent (e.g., tosyl cyanide) would yield 4-bromo-4'-cyanobenzophenone. The remaining bromine could then be converted to the iodo-substituent via another metal-halogen exchange followed by iodination, or through a transition-metal-catalyzed coupling reaction.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time. For the synthesis of this compound, the Friedel-Crafts acylation is a common and critical step to optimize.

A typical synthesis involves the acylation of a suitable benzene (B151609) derivative with an appropriately substituted benzoyl chloride. For example, the reaction of iodobenzene with 4-cyanobenzoyl chloride or the reaction of benzonitrile with 4-iodobenzoyl chloride. The latter is often more successful as the cyano group is strongly deactivating, making the first option challenging.

Case Study: Friedel-Crafts Acylation for Benzophenone Synthesis The synthesis of the related 4-chloro-4'-iodobenzophenone was achieved by the Friedel-Crafts acylation of chlorobenzene with 4-iodobenzoyl chloride using aluminum chloride (AlCl₃) as the Lewis acid catalyst. umich.edu The reaction, conducted at 70°C, resulted in a high yield of 87%. umich.edu This provides a strong starting point for optimizing the synthesis of the cyano analogue.

Optimization Parameters for Friedel-Crafts Acylation

| Parameter | Condition | Effect on Yield and Purity |

| Lewis Acid | AlCl₃, FeCl₃, ZnCl₂ | Type and stoichiometry affect reactivity. AlCl₃ is strong but can lead to side products. Milder acids may give cleaner reactions but lower conversion. |

| Solvent | Chlorobenzene, Dichloromethane, Carbon Disulfide | The solvent can act as a reactant (e.g., chlorobenzene) or as an inert medium. Polarity and ability to dissolve the complex affect the rate. |

| Temperature | 0°C to 100°C | Higher temperatures increase reaction rate but can also promote side reactions and decomposition, lowering the yield of the desired product. |

| Reactant Ratio | Stoichiometric vs. Catalytic | Using a slight excess of the acylating agent or Lewis acid can drive the reaction to completion, but may complicate purification. |

For the diazotization-iodination route, optimization involves controlling the temperature to maintain the stability of the diazonium salt (typically 0-5°C) and selecting the appropriate acidic medium. An efficient one-pot protocol using an acidic ionic liquid has been reported to give stable diazonium salts at room temperature, leading to good yields of aryl iodides. scispace.com

Principles of Green Chemistry and Sustainable Synthesis in the Production of this compound

The application of green chemistry principles is essential for developing environmentally benign and economically viable chemical processes. epa.govecoonline.com The synthesis of this compound can be evaluated against these principles to identify more sustainable routes.

Atom Economy : This principle, developed by Barry Trost, aims to maximize the incorporation of all reactant materials into the final product. acs.org Friedel-Crafts acylations, for example, have poor atom economy because they use stoichiometric amounts of a Lewis acid catalyst that is quenched and becomes waste. In contrast, modern catalytic cross-coupling reactions (e.g., Suzuki, Heck) have higher atom economy.

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones. mdpi.com Using a catalytic amount of a recyclable Lewis acid in a Friedel-Crafts reaction or employing copper-catalyzed cyanation instead of a stoichiometric Sandmeyer reaction improves the greenness of the synthesis.

Safer Solvents and Reagents : Traditional Friedel-Crafts reactions often use hazardous solvents like carbon disulfide or nitrobenzene. Green chemistry encourages the use of safer alternatives like water, supercritical CO₂, or ionic liquids. kallipos.gr Similarly, replacing toxic reagents like benzene (a carcinogen) with safer starting materials like glucose, where possible, is a key goal. ecoonline.com The use of an acidic ionic liquid for diazotization-iodination is an example of employing a greener reaction medium. scispace.com

Reduction of Derivatives : Synthetic routes should minimize the use of protecting groups or temporary modifications, as these steps add to the reagent load and waste generation. acs.org While powerful, a DoM strategy that requires protection and deprotection of a functional group would be less green than a direct, selective catalytic C-H functionalization if one were available.

Green Chemistry Evaluation of Synthetic Routes

| Synthetic Route | Advantages | Disadvantages (from a Green Perspective) |

| Friedel-Crafts Acylation | High yield, well-established | Poor atom economy (stoichiometric Lewis acid waste), often uses hazardous solvents. |

| Sandmeyer Reaction | Reliable for -CN and -I introduction | Uses stoichiometric copper salts, generates diazonium waste, often in aqueous acid streams. |

| Catalytic Cross-Coupling | High atom economy, catalytic | Requires pre-functionalized substrates (e.g., boronic acids), may use expensive metal catalysts. |

| Direct C-H Functionalization | Ideal atom economy, reduces steps | Often challenging for regioselectivity, may require harsh conditions or expensive catalysts. |

By prioritizing catalytic methods, safer solvents, and routes with higher atom economy, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry.

Elucidation of Reaction Mechanisms and Chemical Transformations of 4 Cyano 4 Iodobenzophenone

Reactivity Profiling of the Carbonyl Group in 4-Cyano-4'-iodobenzophenone

The carbonyl group of this compound is a key functional group that significantly influences its chemical behavior. As a diaryl ketone, the electrophilicity of the carbonyl carbon is modulated by the two aromatic rings. The presence of an electron-withdrawing cyano group on one ring and a weakly deactivating iodo group on the other results in a complex electronic environment. The cyano group, through its strong negative inductive and mesomeric effects, increases the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack compared to unsubstituted benzophenone (B1666685).

Conversely, the iodine atom, while being electronegative, can also donate electron density to the aromatic ring through its p-orbitals (a positive mesomeric effect), although its inductive effect is generally considered dominant. This interplay of electronic effects from the substituents dictates the reactivity of the carbonyl group in various chemical transformations. For instance, in reactions such as nucleophilic addition, the enhanced electrophilicity of the carbonyl carbon in this compound facilitates the attack of nucleophiles.

The carbonyl group also plays a crucial role in the photochemical reactivity of the molecule, a characteristic feature of benzophenones. Upon absorption of ultraviolet light, the carbonyl group can be excited from its ground state (S₀) to a singlet excited state (S₁), which can then undergo intersystem crossing to a more stable triplet excited state (T₁). This triplet state is known to be highly reactive and can participate in various photochemical reactions, as will be discussed in a later section.

Influence of Cyano and Iodo Substituents on Aromatic Ring Reactivity and Selectivity

The reactivity and selectivity of the two aromatic rings in this compound during electrophilic aromatic substitution reactions are governed by the directing and activating/deactivating effects of the substituents. The cyano group is a strong deactivating group and a meta-director. msu.edu This is due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Any electrophilic substitution on the cyanophenyl ring would be directed to the meta position relative to the cyano group.

On the other hand, the iodo group is a deactivating group but an ortho-, para-director. msu.edu While iodine is electronegative and deactivates the ring towards electrophilic substitution through its negative inductive effect, its lone pairs of electrons can be delocalized into the aromatic ring, directing incoming electrophiles to the ortho and para positions. Given that the para position is already substituted, electrophilic attack on the iodophenyl ring would predominantly occur at the ortho position.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CN (Cyano) | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |

| -I (Iodo) | Weakly Electron-Withdrawing (Inductive), Weakly Electron-Donating (Mesomeric) | Weakly Deactivating | Ortho, Para |

Mechanisms of Palladium-Catalyzed Cross-Coupling Reactions Involving this compound as Substrate

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the presence of the carbon-iodine bond, which is highly susceptible to oxidative addition to a palladium(0) complex. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions, such as the Suzuki, Heck, and Sonogashira couplings, involves a catalytic cycle. nobelprize.orgyoutube.com

The catalytic cycle typically begins with the oxidative addition of the aryl iodide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate. nobelprize.org This is often the rate-determining step. The high reactivity of the C-I bond facilitates this step.

The next step is transmetalation (in reactions like Suzuki or Stille coupling), where an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium(II) complex, displacing the iodide. nobelprize.org In the Heck reaction, this step is replaced by the coordination and insertion of an alkene.

The final step is reductive elimination , where the two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgyoutube.com

The presence of the cyano group can influence the reaction kinetics by modifying the electronic properties of the substrate, but it generally does not interfere with the coupling reaction at the C-I bond. The robustness of this chemistry allows for the introduction of a wide variety of substituents at the 4'-position of the benzophenone core.

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki Coupling | Organoboron Compound | C-C |

| Heck Coupling | Alkene | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C |

| Stille Coupling | Organotin Compound | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

Photochemical Transformations and Excited State Chemistry of this compound

Benzophenones are well-known for their rich photochemical reactivity, which is initiated by the excitation of the carbonyl group. rsc.org

Upon photoexcitation, this compound can act as a photosensitizer in photoinduced electron transfer (PET) processes. nih.gov In its triplet excited state, the benzophenone moiety can be a potent oxidant, capable of accepting an electron from a suitable donor molecule. The rate of this electron transfer is influenced by the redox potentials of the excited state and the electron donor, as described by the Rehm-Weller equation. The presence of the electron-withdrawing cyano group can enhance the electron-accepting ability of the excited benzophenone core. Similarly, it can also act as an electron donor in the presence of a strong electron acceptor.

Norrish reactions are photochemical reactions characteristic of ketones and aldehydes. wikipedia.org

Norrish Type I Reaction : This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent alpha-carbons, forming two radical intermediates. wikipedia.org For this compound, this would lead to the formation of a 4-cyanobenzoyl radical and a 4-iodophenyl radical. These radicals can then undergo various secondary reactions.

Norrish Type II Reaction : This reaction involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.orgnih.gov Since this compound does not have any gamma-hydrogens on its core structure, it will not undergo a classic Norrish Type II reaction unless it is in the presence of a molecule that can donate a hydrogen atom. In such cases, an intermolecular hydrogen abstraction can occur, leading to the formation of a ketyl radical.

Radical Reactions and Bond Dissociation Energies of this compound

The bond dissociation energy (BDE) is the enthalpy change required to break a bond homolytically. libretexts.org The BDEs of the various bonds in this compound determine its susceptibility to radical reactions.

The C-I bond is the weakest bond in the molecule, with a BDE significantly lower than that of C-H, C-C, or C=O bonds. This makes it the most likely site for initial bond cleavage in radical reactions. For example, under thermal or photochemical conditions that generate radicals, the C-I bond can be homolytically cleaved to produce a 4-cyanobenzoyl-4'-phenyl radical and an iodine atom.

The strengths of the C-H bonds on the aromatic rings are relatively high, making them less prone to radical abstraction compared to the C-I bond. The presence of the electron-withdrawing cyano group can slightly increase the BDE of the C-H bonds on its ring, while the iodo group has a smaller effect.

The table below provides typical BDE values for relevant bond types. The exact values for this compound would require specific experimental or computational determination.

| Bond | Typical Bond Dissociation Energy (kJ/mol) |

|---|---|

| Aryl C-I | ~280 |

| Aryl C-H | ~470 |

| Aryl C-CN | ~530 |

| Aryl C-C(O) | ~450 |

| C=O (in ketone) | ~745 |

Functional Group Interconversions and Derivatization Strategies for this compound

The chemical reactivity of this compound is characterized by the presence of three distinct functional groups: a cyano group (-CN), an iodine atom (-I) on one phenyl ring, and a central carbonyl group (C=O). This trifunctional nature allows for a variety of selective functional group interconversions and derivatization strategies, enabling the synthesis of a diverse range of derivatives. These transformations can be directed at each functional group, often with high chemoselectivity, by choosing appropriate reagents and reaction conditions.

The cyano group is a versatile functional handle that can be converted into several other nitrogen-containing functionalities. researchgate.net One of the most common transformations is its hydrolysis to a carboxylic acid under acidic or basic conditions. This conversion proceeds through an intermediate amide, which can also be isolated. The cyano group can also be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. Another significant interconversion is the [2+3] cycloaddition reaction with azides to form tetrazoles, which are important in medicinal chemistry as bioisosteres of carboxylic acids. nih.gov

The carbon-iodine bond on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions. The iodo group is an excellent leaving group in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for elaborating the molecular structure. For instance, a Suzuki coupling with an arylboronic acid would yield a biaryl structure, significantly increasing the molecular complexity.

The benzophenone carbonyl group can also undergo a range of chemical transformations. It can be reduced to a secondary alcohol (a diphenylmethanol (B121723) derivative) using reducing agents like sodium borohydride (B1222165) (NaBH4). More vigorous reduction can lead to the deoxygenation of the carbonyl group to a methylene (B1212753) bridge (-CH2-), forming a diphenylmethane (B89790) derivative. The carbonyl group can also react with various nucleophiles. For example, reaction with organometallic reagents such as Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. Furthermore, the carbonyl group can be a site for derivatization, for example, through the formation of imines or hydrazones by reaction with primary amines or hydrazine (B178648) derivatives, respectively. This type of derivatization is often employed to enhance analytical detection. ddtjournal.com

Derivatization of this compound is a key strategy for various applications, including enhancing its properties for analytical purposes or for biological assays. For instance, derivatization can be used to introduce a fluorescent tag or a group that improves ionization in mass spectrometry. nih.gov The iodo-substituted ring is particularly amenable to derivatization through cross-coupling reactions, allowing for the introduction of a wide array of substituents.

The following table summarizes some of the key functional group interconversions and derivatization strategies for this compound:

| Target Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |

| Cyano (-CN) | Hydrolysis | H3O+ or OH-, heat | Carboxylic acid (-COOH) |

| Cyano (-CN) | Reduction | LiAlH4 or H2/Catalyst | Primary amine (-CH2NH2) |

| Cyano (-CN) | Cycloaddition | NaN3, Lewis acid | Tetrazole |

| Iodo (-I) | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |

| Iodo (-I) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne |

| Iodo (-I) | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amine |

| Carbonyl (C=O) | Reduction | NaBH4 or LiAlH4 | Secondary alcohol (-CH(OH)-) |

| Carbonyl (C=O) | Grignard Reaction | RMgX, then H3O+ | Tertiary alcohol (-C(OH)R-) |

| Carbonyl (C=O) | Wittig Reaction | Phosphonium ylide | Alkene |

Stereochemical Considerations in Reactions of this compound

The structure of this compound itself is achiral as it possesses a plane of symmetry passing through the carbonyl group. However, stereochemical considerations become highly relevant when it undergoes certain chemical transformations, particularly at the prostereogenic carbonyl carbon.

The carbonyl group of the benzophenone moiety is trigonal planar, and its two faces are enantiotopic. This means that nucleophilic addition to the carbonyl carbon can occur from either face. If the attacking nucleophile is achiral and there are no other chiral influences, the reaction will produce a racemic mixture of the two possible enantiomers of the resulting alcohol. For example, the reduction of the carbonyl group with an achiral reducing agent like sodium borohydride will lead to the formation of a racemic mixture of the corresponding secondary alcohol, (4-cyanophenyl)(4'-iodophenyl)methanol.

To achieve stereoselectivity in reactions at the carbonyl group, a chiral reagent or a chiral catalyst must be employed. This is a fundamental strategy in asymmetric synthesis. rsc.org For instance, the use of a chiral reducing agent, such as a borane (B79455) complexed with a chiral ligand (e.g., Corey-Bakshi-Shibata catalyst), could selectively reduce the carbonyl group to one of the two enantiomers of the alcohol. The chiral catalyst creates a diastereomeric transition state with different energy levels for the approach of the hydride to the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one enantiomer.

Similarly, the addition of a nucleophile to the carbonyl group can be rendered stereoselective. If a chiral nucleophile is used, the reaction will proceed through diastereomeric transition states, resulting in a mixture of diastereomers with one being formed in excess. Alternatively, an achiral nucleophile can be added in the presence of a chiral Lewis acid or a chiral catalyst that coordinates to the carbonyl oxygen, thereby directing the nucleophilic attack to one of the enantiotopic faces.

Theoretical and Computational Studies on 4 Cyano 4 Iodobenzophenone

Quantum Chemical Calculations of the Electronic Structure of 4-Cyano-4'-iodobenzophenone

Quantum chemical calculations are fundamental to determining the electronic nature of a molecule. These methods solve the Schrödinger equation (or approximations of it) to map out the distribution of electrons and their corresponding energies.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. chemrxiv.orgijacskros.com It offers a balance between accuracy and computational cost, making it ideal for studying molecules the size of this compound.

A DFT geometry optimization would be the first step in a computational study. This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. For this compound, key geometric parameters of interest would be the dihedral angles between the two phenyl rings and the central carbonyl group, as well as the lengths of the C=O, C-CN, and C-I bonds. The non-planar (twisted) conformation typical of benzophenones is a result of steric hindrance between the ortho-hydrogens on the two rings. The substituents (-CN and -I) would further influence this twist.

The stability of the molecule is determined by its total electronic energy, calculated after optimization. A lower energy indicates a more stable structure. Studies on other benzophenone (B1666685) derivatives show that DFT methods, such as B3LYP with a 6-31G(d) basis set, are accurate for optimizing geometries. researchgate.netscribd.com The introduction of the cyano and iodo groups is expected to significantly alter the electronic distribution compared to unsubstituted benzophenone. scialert.net

Table 1: Predicted Key Geometric Parameters for this compound from DFT Calculations (Note: These are illustrative values based on known effects in related structures, not from a specific calculation on this molecule.)

| Parameter | Predicted Value | Rationale |

| C=O Bond Length | ~1.24 Å | Typical for conjugated ketones. |

| C-CN Bond Length | ~1.45 Å | Standard for C(sp²)-CN bonds. |

| C-I Bond Length | ~2.09 Å | Standard for C(sp²)-I bonds. |

| Dihedral Angle 1 (I-Ph-C=O) | 25° - 35° | Steric hindrance and electronic effects from the large iodine atom may cause a significant twist. |

| Dihedral Angle 2 (NC-Ph-C=O) | 25° - 35° | The linear cyano group has less steric bulk than iodine, but electronic repulsion still favors a twisted conformation. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. They are often used to benchmark results obtained from DFT. For a molecule like this compound, ab initio calculations would provide a highly accurate determination of its electronic energy and wavefunction, confirming the structural and stability findings from DFT.

Molecular Orbital Analysis and Bonding Characteristics of this compound

Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire structure. youtube.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. youtube.comnih.gov

The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and the energy required for electronic excitation. nih.gov A small gap suggests the molecule is more reactive and can be excited by lower-energy light. nih.gov

For substituted benzophenones, the HOMO is typically a π-orbital located on the phenyl rings, while the LUMO is a π*-orbital with significant density on the carbonyl group and the rings. researchgate.netscribd.com In this compound:

HOMO : The HOMO is expected to have significant contributions from the iodine-substituted phenyl ring. The lone pair electrons of the iodine atom are relatively high in energy and would contribute to this orbital, making this side of the molecule the likely site for electrophilic attack.

LUMO : The LUMO is predicted to be localized primarily on the cyano-substituted phenyl ring and the central carbonyl group. Both the cyano and carbonyl groups are strongly electron-withdrawing, creating an electron-deficient region that is susceptible to nucleophilic attack.

This separation of the HOMO and LUMO across the molecular backbone indicates a significant intramolecular charge-transfer character, a property that is crucial for applications in materials science and photochemistry. chemrxiv.org

Table 2: Illustrative Frontier Orbital Properties for this compound (Note: Values are hypothetical, based on trends observed in similar molecules.)

| Orbital | Predicted Energy | Primary Location |

| HOMO | -6.5 eV | Iodine-substituted phenyl ring |

| LUMO | -2.0 eV | Cyano-substituted phenyl ring and Carbonyl group |

| HOMO-LUMO Gap | 4.5 eV | Entire molecule |

Conformational Analysis and Potential Energy Surfaces of this compound

While geometry optimization finds a single low-energy structure, conformational analysis explores the full range of shapes a molecule can adopt through bond rotations. This is visualized using a Potential Energy Surface (PES), a multidimensional map of the molecule's energy as a function of its geometry.

For this compound, the most important degrees of freedom are the rotations around the single bonds connecting the phenyl rings to the carbonyl carbon. A PES scan can be performed by systematically varying these two dihedral angles and calculating the molecule's energy at each point. researchgate.net This would identify the most stable conformation (the global minimum on the PES) as well as any other stable or metastable conformers (local minima). The high-energy points on the paths between these minima are transition states, which determine the energy barriers for conformational change. Such an analysis is crucial for understanding the molecule's flexibility and how its shape might change in different environments.

Simulation of Spectroscopic Signatures of this compound

Computational methods are highly effective at predicting various types of spectra, which can then be compared with experimental results to confirm a molecule's structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researcher.lifenih.gov The calculation involves determining the magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment.

For this compound, distinct chemical shifts would be predicted for the different aromatic protons and carbons.

The carbon atom bonded to the iodine (C-I) would be predicted at a relatively upfield position due to the "heavy atom effect."

The carbon of the cyano group (-CN) and the carbon it is attached to would have characteristic shifts.

The protons and carbons ortho (adjacent) to the iodo and cyano groups would be the most affected by their respective electronic withdrawing/donating and anisotropic effects. modgraph.co.uk

Comparing the calculated shifts to an experimental spectrum would provide definitive confirmation of the compound's structure. The typical accuracy for DFT-based proton chemical shift predictions can be within 0.1 ppm.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values based on standard substituent effects and computational trends, referenced to TMS. Actual values would require specific calculations.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Carbonyl C | - | ~195 | Typical for a diaryl ketone. |

| C-I | - | ~95 | The heavy iodine atom causes a significant upfield shift. |

| C-CN | - | ~115 | Position influenced by the electron-withdrawing cyano group. |

| -CN | - | ~118 | Characteristic chemical shift for a nitrile carbon. |

| Aromatic CH (ortho to -I) | ~7.6 | ~138 | Deshielded due to proximity to the carbonyl and iodine's anisotropy. |

| Aromatic CH (meta to -I) | ~7.9 | ~131 | Influenced by the para-cyano group. |

| Aromatic CH (ortho to -CN) | ~7.8 | ~132 | Deshielded by the electron-withdrawing cyano group. |

| Aromatic CH (meta to -CN) | ~7.7 | ~130 | Influenced by the para-iodo group. |

Despite a comprehensive search for scientific literature, no specific theoretical and computational studies focused solely on the chemical compound This compound were found. As a result, the generation of a detailed article with specific research findings and data tables, as per the provided outline, is not possible at this time.

The requested article structure requires in-depth theoretical data that is not available in the public domain for this particular compound. This includes:

Theoretical IR and Raman Vibrational Frequencies: While computational methods like Density Functional Theory (DFT) are commonly used to predict vibrational spectra, no published studies have reported these calculations for this compound.

UV-Vis Absorption and Fluorescence Emission Spectra Modeling: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for modeling electronic spectra. However, no specific TD-DFT studies detailing the absorption and emission properties of this compound have been identified.

Theoretical Insights into Reaction Mechanisms and Transition States: Computational chemistry is a powerful tool for elucidating reaction pathways and characterizing transition states. There are no available studies that have computationally investigated the reaction mechanisms involving this compound.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity: While theoretical models can predict the reactive behavior of molecules, no such predictions have been published for chemical transformations involving this compound.

To provide a scientifically accurate and well-supported article, it is imperative to rely on peer-reviewed research. Without such foundational data for this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Spectroscopic and Structural Characterization Methodologies for 4 Cyano 4 Iodobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

One-dimensional (1D) NMR spectroscopy is the initial and most crucial step in the structural verification of 4-Cyano-4'-iodobenzophenone.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (positions on the spectrum), signal integrations (relative number of protons), and splitting patterns (coupling between neighboring protons). For this compound, the aromatic region of the spectrum is of primary interest. The molecule has two para-substituted benzene (B151609) rings, which simplifies the expected splitting patterns. The protons on the cyanophenyl ring and the iodophenyl ring will appear as two distinct sets of doublets (an AA'BB' system). The electron-withdrawing nature of the cyano group and the carbonyl group will deshield the adjacent protons, shifting them downfield. Conversely, the iodo group has a less pronounced, but still significant, effect on the chemical shifts of its neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the nitrile carbon, the two carbons bearing the iodo and cyano groups, the aromatic carbons, and the quaternary carbons of the biphenyl (B1667301) system. The chemical shift of the carbonyl carbon is characteristically found at a very downfield position (~195 ppm). rsc.org The nitrile carbon signal appears in the 110-120 ppm range. rsc.org The carbon atom attached to the iodine (ipso-carbon) is expected at a lower field (~100 ppm) due to the heavy atom effect.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of structurally similar compounds like 4-cyanobenzophenone and 4-iodobenzophenone. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~194-196 |

| Nitrile (C≡N) | - | ~117-118 |

| C-CN (ipso) | - | ~115-116 |

| C-I (ipso) | - | ~100-102 |

| Aromatic CH (ortho to CN) | ~7.8-7.9 (d) | ~132-133 |

| Aromatic CH (meta to CN) | ~7.7-7.8 (d) | ~130-131 |

| Aromatic CH (ortho to I) | ~7.6-7.7 (d) | ~138-139 |

| Aromatic CH (meta to I) | ~7.9-8.0 (d) | ~131-132 |

| Quaternary C (keto-cyanophenyl) | - | ~140-141 |

| Quaternary C (keto-iodophenyl) | - | ~136-137 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu In this compound, COSY would show cross-peaks between the ortho and meta protons on each of the aromatic rings, confirming their adjacency within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). columbia.edu HSQC is crucial for definitively assigning the ¹³C signals for each protonated aromatic carbon by linking them to their already assigned proton signals. emerypharma.com

Correlations from the protons ortho to the carbonyl group to the carbonyl carbon, linking the phenyl rings to the ketone functionality.

Correlations from the aromatic protons to the quaternary ipso-carbons (C-I and C-CN), confirming the substitution pattern.

Correlations from protons on one ring to the quaternary carbon of the other ring (across the carbonyl bridge).

For crystalline materials like this compound, solid-state NMR (ssNMR) offers valuable insights that are inaccessible in solution-state NMR. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid powder. nih.gov ssNMR is particularly sensitive to the local environment and can distinguish between different crystalline forms (polymorphs), as subtle changes in molecular packing lead to observable differences in chemical shifts. nih.govnih.gov This makes it a powerful tool for studying polymorphism and ensuring the consistency of the solid form of a compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would be dominated by two very strong and characteristic absorption bands:

C≡N Stretch: A sharp, strong band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of an aromatic nitrile group.

C=O Stretch: A strong, sharp absorption corresponding to the ketone carbonyl group should appear in the 1650-1670 cm⁻¹ region. The conjugation with two aromatic rings lowers the frequency compared to a simple aliphatic ketone.

Other significant absorptions would include aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region. The C-I stretch is expected at lower frequencies, typically in the 500-600 cm⁻¹ range, but can be weak and difficult to assign definitively.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and non-polar bonds. For this molecule, the C≡N stretch would also be prominent in the Raman spectrum. The symmetric vibrations of the aromatic rings are often more intense in Raman than in IR spectra, providing complementary information.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibration | Technique | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | IR, Raman | 3030 - 3100 | Medium to Weak |

| Nitrile (C≡N) Stretch | IR, Raman | 2220 - 2240 | Strong, Sharp |

| Carbonyl (C=O) Stretch | IR | 1650 - 1670 | Strong, Sharp |

| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 | Medium to Strong |

| C-I Stretch | IR, Raman | 500 - 600 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The benzophenone (B1666685) core is a well-known chromophore. The spectrum is expected to show two main absorption bands:

An intense band at shorter wavelengths (around 250-290 nm) corresponding to the π → π* transition of the conjugated aromatic system. researchgate.net

A weaker, broader band at longer wavelengths (around 330-350 nm) resulting from the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons. researchgate.net

The presence of the cyano and iodo substituents, which act as auxochromes, can cause a bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzophenone. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₁₄H₈INO), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to its exact mass of 332.9698 g/mol . The presence of iodine (¹²⁷I) would give a monoisotopic peak without significant isotopic contributions from other elements.

Common fragmentation pathways in electron ionization (EI-MS) would likely involve:

Loss of an iodine radical (∙I), resulting in a significant fragment at m/z 206.

Cleavage at the carbonyl group, leading to the formation of a 4-cyanobenzoyl cation (m/z 129) or a 4-iodobenzoyl cation (m/z 232).

Subsequent fragmentation of these benzoyl cations, such as the loss of carbon monoxide (CO), would lead to the 4-cyanophenyl cation (m/z 102) and the 4-iodophenyl cation (m/z 204).

X-ray Diffraction Crystallography for Solid-State Structure Determination

By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. Analysis of this pattern allows for the complete determination of the crystal structure, including the unit cell dimensions (the fundamental repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). This analysis provides the absolute conformation of the molecule and reveals intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate how the molecules pack together in the solid state.

Currently, there are no published reports containing the single-crystal X-ray diffraction data for this compound. Consequently, critical structural details remain unknown.

Table 2: Required Single-Crystal X-ray Diffraction Data for this compound This table outlines the parameters that would be determined from a successful single-crystal XRD experiment. No data is currently available.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Molecules per Unit Cell (Z) | Data not available |

| Calculated Density | Data not available |

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a fingerprint pattern characteristic of its crystalline phase. It is an essential tool for identifying different crystalline forms of a compound, known as polymorphs. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties like melting point and solubility. A PXRD pattern consists of a series of peaks at specific diffraction angles (2θ), with the position and intensity of the peaks being unique to a particular crystalline phase.

Analysis of this compound by PXRD would be necessary to identify its crystalline form, assess its phase purity, and investigate the potential for polymorphism under different crystallization conditions. As with other structural data, no PXRD patterns for this compound have been reported in the scientific literature.

Applications of 4 Cyano 4 Iodobenzophenone in Advanced Materials Science and Chemical Synthesis

Role as a Key Building Block in Complex Organic Synthesis

The distinct functionalities at opposite ends of the 4-Cyano-4'-iodobenzophenone molecule make it an exemplary building block, or synthon, for complex organic synthesis. wikipedia.org The term synthon refers to a molecular fragment that assists in the formation of a target molecule through strategic bond-forming reactions. wikipedia.org The carbon-iodine bond is particularly amenable to a variety of powerful cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are cornerstones of modern synthetic chemistry for creating new carbon-carbon bonds. This reactivity allows for the precise and controlled extension of the molecular framework. Simultaneously, the cyano group significantly influences the electronic properties of the molecule, imparting a strong dipole moment and modulating the energy levels of resulting materials, a critical feature for electronic and optical applications.

The structural and electronic attributes of this compound make it an ideal precursor for optoelectronic materials and liquid crystals. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. colorado.edu Molecules designed for liquid crystal applications often require a rigid core and polar functional groups to promote the necessary molecular alignment. colorado.edubeilstein-journals.org The benzophenone (B1666685) core of this compound provides this rigidity, while the cyano group delivers the strong polarity required for forming stable liquid crystalline phases. researchgate.netwikipedia.orgnih.gov

Through synthetic modification, typically via cross-coupling reactions at the iodo-position, the core structure can be elongated and further functionalized to create molecules with specific mesogenic properties. For instance, coupling with various phenyl or biphenyl (B1667301) boronic acids can yield a range of cyanobiphenyl or cyanoterphenyl derivatives, which are classes of molecules well-known for their liquid crystal behavior. wikipedia.orgsynthon-chemicals.com

The synthesis of these materials often involves the strategic combination of electron-donating and electron-accepting moieties to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for applications in optoelectronic devices where efficient charge injection, transport, and recombination are required. The electron-withdrawing cyano group makes this compound a valuable acceptor unit in the design of such donor-acceptor architectures.

In the realm of polymer science, this compound serves as a critical synthon for creating advanced polymeric materials and complex macromolecular structures. Its bifunctional nature allows it to be incorporated into polymer chains as a monomer, a chain-capping agent, or a pendant group, thereby imparting specific functionalities to the final material.

The reactivity of the iodo group enables its use in step-growth polymerization reactions. For example, through palladium-catalyzed polycondensation reactions like Suzuki or Stille coupling, it can be copolymerized with appropriate difunctional monomers (e.g., diboronic acids or distannanes) to produce fully conjugated polymers. These polymers are of significant interest for their conductive and photoactive properties. The inclusion of the cyano-substituted benzophenone unit within the polymer backbone directly influences the polymer's electronic properties, solubility, and morphology. researchgate.net

Furthermore, this compound can be used to synthesize functional initiators for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. By first modifying the molecule to include an initiating site, polymers with a terminal 4-Cyano-4'-benzoylphenyl group can be synthesized. This approach allows for the creation of well-defined block copolymers where one block possesses the unique photochemical and electronic properties conferred by the benzophenone moiety. osti.gov

Utilization in Functional Organic Materials

The materials synthesized from this compound find direct application in a range of functional organic materials, where their tailored electronic and photophysical properties are exploited.

In the field of organic electronics, the development of efficient OLEDs and OPVs relies on materials with precisely controlled energy levels and charge-transport characteristics. cam.ac.ukuniss.it this compound is a valuable building block for synthesizing materials for these applications. By coupling electron-donating groups to the iodinated position, chemists can create donor-acceptor molecules with strong intramolecular charge-transfer (ICT) character.

These ICT compounds often exhibit strong absorption in the visible spectrum, a desirable property for the active layer in OPVs. cam.ac.uk For OLEDs, derivatives of this compound can be designed to function as host materials, electron-transporting materials, or even emitters. The cyano group helps to lower the LUMO energy level, facilitating electron injection and transport, which is a critical factor for balanced charge transport and high device efficiency in OLEDs. uniss.it

| Derivative Type | Synthetic Strategy | Key Property | Application |

|---|---|---|---|

| Donor-Acceptor Dyes | Suzuki/Sonogashira coupling of electron-donors at the iodo-position. | Strong Intramolecular Charge-Transfer (ICT) | OPV Active Layer |

| Triazine Derivatives | Nucleophilic substitution or cross-coupling to form triazine-containing molecules. | Low LUMO for efficient electron transport. | OLED Electron-Transport Layer |

| Carbazole Derivatives | Coupling with carbazole-based boronic acids. | High triplet energy and good hole-transport. | OLED Host Material |

The benzophenone core of the molecule possesses inherent photophysical properties that can be harnessed for sensing applications. Specifically, benzophenone is known for its phosphorescence at room temperature under certain conditions, which can be sensitive to the local environment. This makes it a candidate for developing molecular probes.